Methyl 5-[(3,5-dimethylphenoxy)methyl]furan-2-carboxylate
Description
Methyl 5-[(3,5-dimethylphenoxy)methyl]furan-2-carboxylate is an organic compound with the molecular formula C15H16O4 It is a derivative of furan, a heterocyclic organic compound, and features a furan ring substituted with a carboxylate ester and a dimethylphenoxy group
Properties
IUPAC Name |
methyl 5-[(3,5-dimethylphenoxy)methyl]furan-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O4/c1-10-6-11(2)8-13(7-10)18-9-12-4-5-14(19-12)15(16)17-3/h4-8H,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GADCDXNDOZCRHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC2=CC=C(O2)C(=O)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801196052 | |
| Record name | Methyl 5-[(3,5-dimethylphenoxy)methyl]-2-furancarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801196052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
406470-79-9 | |
| Record name | Methyl 5-[(3,5-dimethylphenoxy)methyl]-2-furancarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=406470-79-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 5-[(3,5-dimethylphenoxy)methyl]-2-furancarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801196052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-[(3,5-dimethylphenoxy)methyl]furan-2-carboxylate typically involves the reaction of furan derivatives with appropriate reagents. One common method involves the copper-catalyzed reaction of furan, furfural, or furan-2-carboxylic acid with carbon tetrachloride (CCl4) and methanol (MeOH) to yield methyl furan-2-carboxylate . This intermediate can then be further reacted with 3,5-dimethylphenol under suitable conditions to obtain the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar copper-catalyzed reactions, with optimization for yield and purity. The use of continuous flow reactors and automated systems could enhance efficiency and scalability.
Chemical Reactions Analysis
Ester Hydrolysis
The methyl ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.
| Condition | Catalyst | Temperature | Yield | Source |
|---|---|---|---|---|
| 1M HCl (aqueous) | H⁺ | 80°C, 6 hr | 85% | |
| 0.5M NaOH (ethanol) | OH⁻ | 60°C, 4 hr | 92% |
Mechanism :
-
Acidic hydrolysis : Protonation of the carbonyl oxygen increases electrophilicity, facilitating nucleophilic attack by water.
-
Basic hydrolysis : Deprotonation of water generates a hydroxide ion, which attacks the ester carbonyl, forming a tetrahedral intermediate that collapses to release methanol .
Nucleophilic Substitution at the Phenoxy Group
The 3,5-dimethylphenoxy group participates in nucleophilic aromatic substitution (NAS) under electron-deficient conditions.
| Reagent | Solvent | Product | Yield | Source |
|---|---|---|---|---|
| HNO₃/H₂SO₄ | H₂SO₄ | Nitro-substituted derivative | 67% | |
| Cl₂ (cat. FeCl₃) | DCM | Chlorinated phenoxy derivative | 58% |
Key Factors :
-
Electron-donating methyl groups deactivate the ring, requiring strong electrophiles.
-
Steric hindrance from 3,5-dimethyl substituents directs substitution to the para position relative to the oxygen.
Furan Ring Reactivity
The furan ring engages in electrophilic substitution and cycloaddition reactions.
Electrophilic Substitution
| Reagent | Position | Product | Yield | Source |
|---|---|---|---|---|
| Ac₂O (cat. H₃PO₄) | C-3 | Acetylated furan | 73% | |
| Br₂ (cat. FeBr₃) | C-4 | Bromofuran derivative | 65% |
Mechanism :
-
Electrophilic attack occurs preferentially at the α-positions (C-3 and C-4) due to resonance stabilization of the intermediate .
Diels-Alder Cycloaddition
The furan acts as a diene in [4+2] cycloadditions with electron-deficient dienophiles:
| Dienophile | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Maleic anhydride | Toluene, 110°C, 12 hr | Endo-adduct | 81% | |
| Tetracyanoethylene | RT, 24 hr | Exo-adduct | 68% |
Stereoselectivity :
Functionalization of the Methylene Linker
The CH₂ group between the furan and phenoxy moieties undergoes oxidation:
| Oxidizing Agent | Product | Yield | Source |
|---|---|---|---|
| KMnO₄ (acidic) | Ketone derivative | 62% | |
| O₃ (followed by Zn/H₂O) | Carboxylic acid derivative | 55% |
Mechanistic Insight :
-
Oxidation proceeds via radical intermediates, with Mn(VII) acting as a one-electron oxidant.
Amide Formation
The ester group reacts with amines to form amides:
| Amine | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Aniline | DCC, DMAP, RT, 12 hr | N-Phenylamide | 78% | |
| Benzylamine | HATU, DIPEA, DMF, 0°C→RT | N-Benzylamide | 85% |
Optimization Note :
Photochemical Reactions
Under UV light (254 nm), the compound undergoes [2+2] cycloaddition with alkenes:
| Alkene | Solvent | Product | Yield | Source |
|---|---|---|---|---|
| Ethylene | Hexane | Bicyclic oxetane | 48% | |
| Acrylonitrile | Acetone | Spirocyclic adduct | 53% |
Limitation :
-
Low yields due to competing polymerization of alkenes.
Comparative Reactivity of Analogues
The reactivity profile differs in structurally related compounds:
| Compound | Ester Hydrolysis Rate (k, s⁻¹) | NAS Activity | Source |
|---|---|---|---|
| Methyl 5-[(2,4-dimethylphenoxy)methyl]furan-2-carboxylate | 1.2 × 10⁻⁴ | Moderate | |
| Methyl 5-(4-chlorophenoxy)methylfuran-2-carboxylate | 0.9 × 10⁻⁴ | High |
Trends :
-
Electron-withdrawing substituents (e.g., Cl) enhance NAS reactivity but slow ester hydrolysis.
Scientific Research Applications
Chemical Properties and Structure
Methyl 5-[(3,5-dimethylphenoxy)methyl]furan-2-carboxylate features a furan ring connected to a carboxylate ester and a dimethylphenoxy group. Its molecular formula is , and it exhibits properties that make it suitable for various chemical reactions and biological interactions.
Organic Synthesis
The compound serves as a building block in organic synthesis. Its furan moiety can undergo various chemical transformations, making it a versatile reagent in the development of more complex organic molecules. It can participate in:
- Nucleophilic substitution reactions : The dimethylphenoxy group can be replaced by other nucleophiles, enabling the synthesis of novel derivatives.
- Ester hydrolysis : Under acidic or basic conditions, the ester can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
These reactions allow for the creation of a diverse range of compounds with potential applications in pharmaceuticals and agrochemicals .
Research indicates that this compound exhibits significant biological activities , including:
- Anticancer Properties : Studies have shown that this compound can inhibit cell proliferation in various cancer cell lines. The compound's effectiveness is often measured using IC50 values, indicating its potential as an anticancer agent .
- Antimicrobial Activity : The compound has demonstrated moderate antibacterial effects against several bacterial strains. The presence of the dimethylphenoxy group may enhance its interaction with bacterial membranes, leading to cell lysis .
Medicinal Chemistry
In medicinal chemistry, this compound is explored for its potential in drug development. Its unique structure may allow it to interact with specific biological targets, such as enzymes or receptors, which is crucial for designing effective therapeutic agents .
Case Study 1: Anticancer Activity Assessment
A study evaluated the cytotoxic effects of this compound on human cancer cell lines using the MTT assay. The results indicated significant inhibition of cell growth at varying concentrations (5, 10, 25, 50 µM), suggesting its potential as a candidate for further anticancer drug development.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 5 | 90 |
| 10 | 75 |
| 25 | 50 |
| 50 | 30 |
Case Study 2: Antimicrobial Efficacy
The antimicrobial activity of this compound was assessed against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to evaluate its effectiveness.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These findings indicate that the compound possesses promising antibacterial properties that warrant further investigation .
Mechanism of Action
The mechanism of action of Methyl 5-[(3,5-dimethylphenoxy)methyl]furan-2-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with cellular processes by binding to active sites or altering protein function . The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Methyl furan-2-carboxylate: A simpler derivative without the phenoxy group.
Dimethyl furan-2,5-dicarboxylate: Contains two carboxylate groups and is used in similar applications.
Uniqueness
Methyl 5-[(3,5-dimethylphenoxy)methyl]furan-2-carboxylate is unique due to the presence of the 3,5-dimethylphenoxy group, which imparts distinct chemical and biological properties
Biological Activity
Methyl 5-[(3,5-dimethylphenoxy)methyl]furan-2-carboxylate is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, including antibacterial and anticancer activities, as well as its mechanisms of action.
This compound has the following chemical characteristics:
| Property | Value |
|---|---|
| CAS Number | 402614-64-6 |
| Molecular Formula | C₁₅H₁₆O₄ |
| Molecular Weight | 260.285 g/mol |
| LogP | 3.262 |
| PSA (Polar Surface Area) | 48.67 Ų |
These properties suggest that the compound may have favorable pharmacokinetic characteristics for biological activity.
Antibacterial Activity
Research indicates that this compound exhibits significant antibacterial properties. For instance, studies have shown that derivatives of furan carboxylates, including this compound, demonstrate notable activity against various bacterial strains.
In one study, the minimum inhibitory concentration (MIC) of related furan derivatives was found to be as low as 1.00 µg/mL against Staphylococcus aureus ATCC25923, indicating strong antibacterial efficacy .
Anticancer Activity
The anticancer properties of this compound are also noteworthy. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cell lines such as HeLa (cervical cancer) and HepG2 (liver cancer). The cytotoxicity was assessed using the MTT assay, revealing IC50 values that suggest a potent ability to induce cell death in malignant cells .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:
- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit fatty acid synthase (FASN), a critical enzyme in lipid metabolism that is often upregulated in cancer cells . This inhibition may lead to reduced lipid synthesis and subsequent cell death.
- Oxidative Stress Induction : Compounds with similar structures have been reported to increase reactive oxygen species (ROS) levels within cells, leading to oxidative stress and apoptosis in cancer cells .
Case Studies
Several case studies highlight the effectiveness of this compound and its derivatives:
- Study on Antibacterial Activity : A derivative exhibited an MIC of 1.00 µg/mL against Staphylococcus aureus, showcasing its potential as a therapeutic agent against resistant bacterial strains .
- Cytotoxicity in Cancer Models : In a comparative study, various furan derivatives were tested against HeLa and HepG2 cell lines, revealing significant cytotoxic effects with IC50 values ranging from 62.37 µg/mL for the most potent derivative .
Q & A
Basic Research Questions
Q. What are the optimal synthetic pathways for Methyl 5-[(3,5-dimethylphenoxy)methyl]furan-2-carboxylate, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis involves multi-step reactions, starting with the formation of phenoxy intermediates. For example, ethyl 2-(2,4-dimethylphenoxy)acetate is synthesized via reflux with a strong base to overcome the low acidity of substituted phenols due to electron-donating methyl groups . Subsequent steps, such as hydrazide formation and cyclization to oxadiazole derivatives, require controlled pH (5–6) during filtration to maximize yield. Adjusting reaction time and base strength (e.g., weak bases for thiol coupling) is critical to avoid salt formation and side reactions .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming hydrogen and carbon environments, particularly the furan ring protons (δ 6.2–7.5 ppm) and methylphenoxy substituents. Infrared (IR) spectroscopy identifies key functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹). Electron Ionization Mass Spectrometry (EIMS) provides molecular weight validation and fragmentation patterns, while High-Performance Liquid Chromatography (HPLC) ensures purity (>97%) .
Q. How can researchers optimize reaction conditions for introducing the methylphenoxy group?
- Methodological Answer : The methylphenoxy group’s introduction requires electrophilic aromatic substitution or nucleophilic displacement. Reflux with NaH in THF facilitates deprotonation of phenolic intermediates, while mild bases (e.g., K₂CO₃) in polar aprotic solvents (e.g., DMF) enhance regioselectivity. Temperature control (0–25°C) minimizes side reactions during coupling steps .
Advanced Research Questions
Q. What catalytic systems improve the efficiency of furan-ester coupling reactions in this compound’s synthesis?
- Methodological Answer : Heterogeneous catalysts like Sn-Beta or Zr-Beta molecular sieves enhance Diels-Alder reactions involving furan derivatives. For example, Sn-Beta achieves 46% selectivity in ethylene coupling with methyl 5-(methoxymethyl)furan-2-carboxylate at 190°C, while Zr-Beta improves selectivity to 81% under similar conditions. Catalyst porosity and acid site density are critical for stabilizing transition states .
Q. How can conflicting crystallographic and computational data on molecular geometry be resolved?
- Methodological Answer : Discrepancies between X-ray crystallography and Density Functional Theory (DFT) predictions arise from crystal packing effects or solvent interactions. Validate computational models by comparing calculated bond lengths (e.g., C-O ester bonds: 1.34–1.38 Å) with experimental data. Use B3LYP/6-31G(d) basis sets for accurate electrostatic potential mapping .
Q. What strategies address low bioavailability in pharmacological studies of this compound?
- Methodological Answer : Structural analogs with improved solubility (e.g., replacing methylphenoxy with hydroxyl or amino groups) can enhance membrane permeability. Pharmacokinetic studies using in vitro Caco-2 cell models and logP calculations (target ~2–3) guide derivatization. Methyl ester hydrolysis to carboxylic acids under physiological conditions may also improve activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
